molecular formula C17H14N2 B180969 4-[(E)-2-quinolin-8-ylethenyl]aniline CAS No. 54-01-3

4-[(E)-2-quinolin-8-ylethenyl]aniline

Cat. No.: B180969
CAS No.: 54-01-3
M. Wt: 246.31 g/mol
InChI Key: LQISQXZOGSQMJG-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-2-Quinolin-8-ylethenyl]aniline is a styrylquinoline-based compound offered For Research Use Only. It is not intended for diagnostic or therapeutic applications. This compound features a conjugated molecular structure with an electron-donating aniline group linked to a quinoline heterocycle via an ethenyl bridge. This architecture is characteristic of molecules studied for their optical properties and potential in materials science . Structurally similar styrylquinoline derivatives are known to serve as ligands in the construction of supramolecular complexes with metals like zinc and cadmium, which can exhibit aggregation-induced emission enhancement (AIEE) and are relevant for developing novel luminescent materials . The quinoline scaffold is of significant interest in medicinal chemistry due to its wide spectrum of reported pharmacological activities, including anticancer, antibacterial, and antimalarial effects . The specific substitution pattern on the quinoline core and the nature of the styryl extension are critical factors that influence biological activity and physicochemical properties, making this compound a valuable intermediate for structure-activity relationship (SAR) studies in drug discovery . Researchers can utilize this chemical as a building block for the synthesis of more complex molecules or to explore its intrinsic properties in various experimental models.

Properties

CAS No.

54-01-3

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

4-[(E)-2-quinolin-8-ylethenyl]aniline

InChI

InChI=1S/C17H14N2/c18-16-10-7-13(8-11-16)6-9-15-4-1-3-14-5-2-12-19-17(14)15/h1-12H,18H2/b9-6+

InChI Key

LQISQXZOGSQMJG-RMKNXTFCSA-N

SMILES

C1=CC2=C(C(=C1)C=CC3=CC=C(C=C3)N)N=CC=C2

Isomeric SMILES

C1=CC2=C(C(=C1)/C=C/C3=CC=C(C=C3)N)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)C=CC3=CC=C(C=C3)N)N=CC=C2

Other CAS No.

54-01-3

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : PPh₃ (10 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : DMF or toluene

  • Temperature : 100–120°C

  • Time : 12–24 hours

Mechanism:

  • Oxidative addition of 8-bromoquinoline to Pd(0).

  • Coordination and insertion of 4-aminostyrene into the Pd–C bond.

  • β-Hydride elimination to form the (E)-configured ethenyl bridge.

Yield and Selectivity:

  • Typical yields for analogous styrylquinolines range from 65–85% .

  • The (E)-isomer dominates due to steric hindrance during β-hydride elimination.

Challenges:

  • Substrate availability : 8-Bromoquinoline requires multi-step synthesis.

  • Side reactions : Homocoupling of styrene or quinoline may occur without rigorous degassing.

Acid-Catalyzed Condensation and Reduction

This two-step method involves condensing 8-methylquinoline with 4-nitrobenzaldehyde , followed by nitro-group reduction.

Step 1: Condensation to Form the Styryl Intermediate

  • Reagents : Acetic anhydride (solvent and catalyst)

  • Conditions : 150°C, 8–12 hours

  • Reaction :

    8-Methylquinoline+4-NitrobenzaldehydeAc2O4-[(E)-2-Quinolin-8-Ylethenyl]Nitrobenzene+H2O\text{8-Methylquinoline} + \text{4-Nitrobenzaldehyde} \xrightarrow{\text{Ac}_2\text{O}} \text{4-[(E)-2-Quinolin-8-Ylethenyl]Nitrobenzene} + \text{H}_2\text{O}
  • Yield : ~70% (based on analogous condensations).

Step 2: Nitro-to-Amine Reduction

  • Reduction method : H₂/Pd-C in ethanol or Fe/HCl.

  • Conditions : 25–50°C, 2–6 hours.

  • Yield : >90%.

Advantages:

  • Avoids palladium catalysts, reducing costs.

  • Scalable for bulk synthesis.

Limitations:

  • Starting material scarcity : 8-Methylquinoline is less commercially accessible than 2- or 4-substituted analogs.

Wittig Reaction with Quinoline-8-Carbaldehyde

The Wittig reaction offers stereoselective access to (E)-alkenes. Here, quinoline-8-carbaldehyde reacts with a ylide derived from 4-nitrobenzyltriphenylphosphonium bromide .

Procedure:

  • Ylide generation :

    4-Nitrobenzyltriphenylphosphonium bromide+NaHYlide\text{4-Nitrobenzyltriphenylphosphonium bromide} + \text{NaH} \rightarrow \text{Ylide}
  • Coupling :

    Ylide+Quinoline-8-carbaldehyde4-[(E)-2-Quinolin-8-Ylethenyl]Nitrobenzene\text{Ylide} + \text{Quinoline-8-carbaldehyde} \rightarrow \text{4-[(E)-2-Quinolin-8-Ylethenyl]Nitrobenzene}
  • Reduction : As in Method 2.

Yield:

  • 60–75% for the Wittig step.

Drawbacks:

  • Requires anhydrous conditions and sensitive reagents.

  • Multiple purification steps.

Comparative Analysis of Methods

Method Yield Cost Complexity Stereoselectivity
Mizoroki-Heck Coupling65–85%HighModerateHigh (E > 95%)
Acid Condensation/Reduction60–70%LowLowModerate (E ≈ 85%)
Wittig Reaction60–75%ModerateHighHigh (E > 90%)

Key Research Findings

  • Catalyst Optimization :

    • Fe₃O₄ nanoparticles enhance condensation efficiency in related quinoline syntheses, offering recyclability.

    • Pd/C systems with ionic liquid ligands improve Heck coupling yields by stabilizing active palladium species.

  • Stereochemical Control :

    • (E)-Selectivity in Heck reactions is favored by bulky ligands (e.g., P(t-Bu)₃), reducing isomerization.

  • Green Chemistry Approaches :

    • Solvent-free condensations using nanocatalysts (e.g., Fe₃O₄@SiO₂) reduce environmental impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.